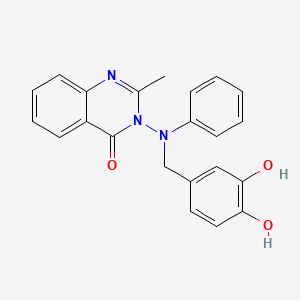
4(3H)-Quinazolinone, 3-(N-(3,4-dihydroxybenzyl)-N-phenylamino)-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(3H)-Quinazolinone, 3-(N-(3,4-dihydroxybenzyl)-N-phenylamino)-2-methyl- is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a 3,4-dihydroxybenzyl and a phenylamino group. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(N-(3,4-dihydroxybenzyl)-N-phenylamino)-2-methyl- typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone to form the quinazolinone core. The subsequent introduction of the 3,4-dihydroxybenzyl and phenylamino groups can be achieved through nucleophilic substitution reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, which allow for precise control over reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4(3H)-Quinazolinone, 3-(N-(3,4-dihydroxybenzyl)-N-phenylamino)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles such as amines or thiols in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives, each with distinct chemical and biological properties.
Applications De Recherche Scientifique
4(3H)-Quinazolinone, 3-(N-(3,4-dihydroxybenzyl)-N-phenylamino)-2-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or activator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The 3,4-dihydroxybenzyl group can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity. The phenylamino group may also contribute to the compound’s activity by stabilizing the interaction with the target protein. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4(3H)-Quinazolinone, 2-methyl-: Lacks the 3,4-dihydroxybenzyl and phenylamino groups, resulting in different chemical and biological properties.
3,4-Dihydroxybenzonitrile: Shares the 3,4-dihydroxybenzyl group but has a different core structure.
Phenylamino derivatives: Compounds with similar phenylamino groups but different core structures.
Uniqueness
The uniqueness of 4(3H)-Quinazolinone, 3-(N-(3,4-dihydroxybenzyl)-N-phenylamino)-2-methyl- lies in its combination of functional groups, which imparts a distinct set of chemical and biological properties. This makes it a valuable compound for various research applications, offering potential advantages over similar compounds in terms of activity and specificity.
Propriétés
Numéro CAS |
71476-90-9 |
|---|---|
Formule moléculaire |
C22H19N3O3 |
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
3-[N-[(3,4-dihydroxyphenyl)methyl]anilino]-2-methylquinazolin-4-one |
InChI |
InChI=1S/C22H19N3O3/c1-15-23-19-10-6-5-9-18(19)22(28)25(15)24(17-7-3-2-4-8-17)14-16-11-12-20(26)21(27)13-16/h2-13,26-27H,14H2,1H3 |
Clé InChI |
ZYJICCNNKICDJJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=CC=C2C(=O)N1N(CC3=CC(=C(C=C3)O)O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


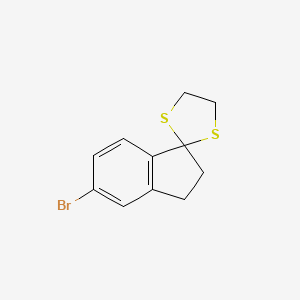
![1,1'-(Phenylphosphorothioyl)bis[4-(3-chlorophenyl)piperazine]](/img/structure/B13778685.png)
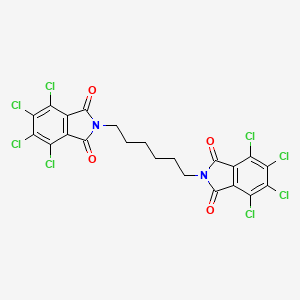
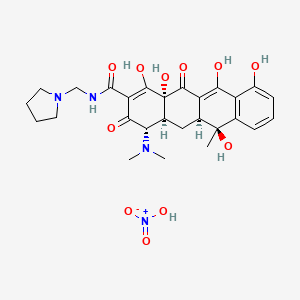



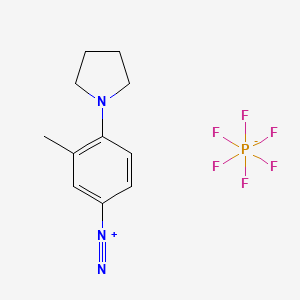
![7-Methoxy-5,12-diphenyl-3,8,11,13-tetraoxa-5-azatricyclo[7.4.0.02,6]tridecane-4-thione](/img/structure/B13778733.png)
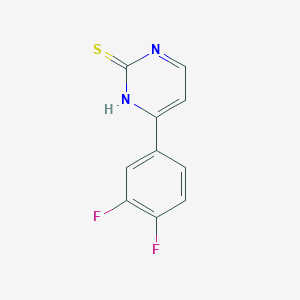
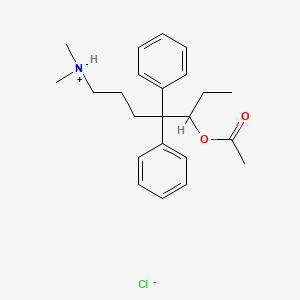

![{2-Ethylhexyloxy}-1,4-phenylene)]](/img/structure/B13778760.png)

